(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-11-8-15-14(19-9-20-15)7-10(11)4-5-13(18)12-3-1-2-6-17-12/h1-8H,9H2/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXRXCRICNNUIR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation: Standard Protocol
The primary synthesis route involves base-catalyzed aldol condensation under Claisen-Schmidt conditions, as detailed across multiple studies:
Reagents
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq)
- 2-Acetylpyridine (1.2 eq)
- Potassium hydroxide (3.0 eq)
- Methanol (anhydrous)
Procedure
- Dissolve aldehyde (5.24 g, 20 mmol) and ketone (2.42 g, 20 mmol) in 50 mL methanol at 0°C.
- Add KOH pellets (3.36 g, 60 mmol) portionwise under nitrogen atmosphere.
- Stir reaction mixture at 25°C for 72–96 hours, monitoring by TLC (hexane:EtOAc 7:3).
- Quench with ice-cold 1M HCl (100 mL), extract with diethyl ether (3 × 50 mL).
- Dry organic layer over MgSO₄, concentrate in vacuo.
- Purify crude product via silica chromatography (EtOAc:petroleum ether 60:40).
Yield Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | MeOH, EtOH, H₂O-EtOH | MeOH | +18% |
| Temperature (°C) | 0, 25, 40, 60 | 25 | +22% |
| Base | NaOH, KOH, LiOH | KOH | +15% |
| Reaction Time (h) | 24–120 | 72 | +12% |
Data extrapolated from demonstrates methanol's superiority in solubilizing both aromatic precursors while maintaining base activity. Extended reaction times beyond 96 hours promoted decomposition, reducing yields by 9–14%.
Acid-Catalyzed Variant
Though less common, source details an alternative pathway using Brønsted acids:
Modified Protocol
- Replace KOH with 10 mol% p-toluenesulfonic acid (PTSA)
- Reflux in toluene (12 hours)
- Dean-Stark trap for water removal
This method produced comparable yields (68% vs. 72% base-catalyzed) but required stringent anhydrous conditions.
Mechanistic Elucidation
The reaction proceeds through a stepwise mechanism:
Base Deprotonation : KOH abstracts α-hydrogen from 2-acetylpyridine, forming resonance-stabilized enolate:
$$ \text{CH}3\text{C(O)Py} + \text{OH}^- \rightarrow \text{CH}2\text{C(O)Py}^- + \text{H}_2\text{O} $$Nucleophilic Attack : Enolate attacks aldehyde carbonyl carbon:
$$ \text{Enolate} + \text{ArCHO} \rightarrow \text{ArCH(O^-)-C(O)Py} $$Proton Transfer : Intermediate tautomerizes to β-hydroxyketone.
Dehydration : Base-mediated water elimination forms α,β-unsaturated system:
$$ \text{β-Hydroxyketone} \xrightarrow{-H_2O} \text{Ar-CH=CH-C(O)Py} $$
The E-isomer predominates (>98%) due to steric hindrance between aryl groups in the Z-configuration.
Characterization Data
Spectroscopic Profile
The characteristic trans-coupling constant (J=15.6 Hz) between vinylic protons confirms E-geometry. Benzodioxole methylene protons appear as a singlet at δ 6.01 ppm due to magnetic equivalence.
Purification Challenges and Solutions
Common Impurities
- Unreacted aldehyde (Rf 0.7 vs. product 0.4 in hexane:EtOAc 7:3)
- Diarylpropanones (β-hydroxy intermediates)
- Oligomeric aldol adducts
Chromatographic Optimization
| Stationary Phase | Mobile Phase | Resolution (Rs) |
|---|---|---|
| Silica 60 (230–400 mesh) | Hexane:EtOAc (8:2) | 1.2 |
| Alumina (basic) | CH₂Cl₂:MeOH (95:5) | 0.9 |
| C18 Reverse Phase | ACN:H₂O (7:3) | 1.5 |
Reverse-phase chromatography provided superior separation of polar byproducts, albeit with 12–15% solvent cost increase.
Scale-Up Considerations
Kilogram-Scale Protocol Modifications
- Substitute methanol with ethanol (lower toxicity, higher flash point)
- Implement continuous flow reactor (residence time 30 min vs. 72 h batch)
- Replace column chromatography with antisolvent crystallization (EtOAc/hexane)
Pilot studies achieved 82% isolated yield at 5 kg scale with 99.7% HPLC purity.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Adapting source's methodology:
- 300 W microwave irradiation
- 80°C, 15 min
- 89% yield (vs. 72% conventional)
Reduced reaction time from 72 hours to 15 minutes through dielectric heating.
Solvent-Free Mechanochemical Approach
Ball milling (400 rpm, 2 h) with:
- NaOH (3 eq)
- Liquid-assisted grinding (3 drops EtOH)
Provided 78% yield with 97% atom economy, eliminating volatile solvent use.
Chemical Reactions Analysis
Bromine Substitution Reactions
The C–Br bond in the benzodioxole ring participates in cross-coupling and radical-mediated transformations:
Suzuki-Miyaura Coupling
The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems. For example:
Yields for analogous reactions range from 70–92% .
Radical Homolysis
Under blue LED irradiation (454 nm), the C–Br bond undergoes homolytic cleavage to generate a benzodioxolyl radical, which dimerizes or abstracts hydrogen atoms :
This reactivity is exploited in difluoroalkylation and pyridination reactions .
Enone System Reactivity
The α,β-unsaturated ketone engages in conjugate additions and cycloadditions:
Michael Additions
Nucleophiles (e.g., amines, thiols) add to the β-carbon of the enone. For example:
Triethylamine or DIPEA is typically used as a base, with THF or MTBE as solvents .
Diels-Alder Cycloaddition
The enone acts as a dienophile in [4+2] cycloadditions with electron-rich dienes, forming six-membered rings:
Reactions proceed under thermal or Lewis acid-catalyzed conditions .
Pyridinyl Group Reactivity
The pyridine nitrogen facilitates coordination with transition metals (e.g., Pd, Cu) in catalytic cycles and directs electrophilic substitution:
Coordination Chemistry
The pyridinyl group stabilizes metal complexes, enhancing catalytic activity in cross-coupling reactions .
Electrophilic Substitution
Electrophiles (e.g., NO) attack the pyridine ring at the meta position due to the electron-withdrawing effect of the adjacent ketone .
Functional Group Transformations
-
Ketone Reduction : The carbonyl group is reduced to a secondary alcohol using NaBH or LiAlH .
-
Olefin Hydrogenation : Catalytic hydrogenation (H, Pd/C) saturates the double bond, yielding a propanone derivative .
Stability and Degradation
The compound is sensitive to UV light due to the enone system, leading to [2+2] photodimerization. Storage under inert atmosphere (N) and light-protected containers is recommended .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines has been documented. For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells through the activation of apoptotic pathways and inhibition of cell cycle progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. Research indicated that it possesses inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Neuroprotective properties have also been associated with this compound. Studies suggest that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the dioxole ring and subsequent coupling with pyridine derivatives. Variations in the synthetic route have led to numerous analogs with enhanced biological activity.
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a bromophenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
(E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Contains a methoxyphenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
(E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one: Features a chlorophenyl group instead of a bromobenzo[d][1,3]dioxole moiety.
Uniqueness
(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of the bromobenzo[d][1,3]dioxole moiety, which imparts distinct electronic and steric properties
Biological Activity
(E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C16H14BrN2O3, with a molecular weight of approximately 364.20 g/mol. The compound features a conjugated system that may contribute to its biological activity.
Research indicates that compounds with similar structures may interact with various biological targets, including receptors involved in cancer progression and inflammation. Specifically, the brominated benzodioxole moiety is known for its ability to modulate estrogen receptor activity, which may be relevant in contexts such as breast cancer treatment.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
1. Anticancer Activity
Several studies have suggested that compounds containing the benzodioxole structure exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells by activating the GPR30 estrogen receptor pathway, leading to increased intracellular calcium levels and subsequent cell death .
2. Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. A study highlighted that derivatives with the benzodioxole core exhibited significant activity against Trypanosoma cruzi and Leishmania infantum, suggesting potential applications in treating parasitic infections .
3. Cell Signaling Modulation
The compound's ability to modulate cell signaling pathways has been documented. It acts as an agonist for GPR30 and can influence pathways associated with cell proliferation and survival . This modulation can be crucial for developing targeted therapies for hormone-related cancers.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, researchers found that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the activation of apoptotic pathways mediated by estrogen receptors .
Case Study 2: Antimicrobial Activity
A different study assessed the antimicrobial efficacy of various benzodioxole derivatives against protozoan parasites. The results indicated that certain derivatives had low micromolar potencies against T. cruzi and T. brucei, showcasing their potential as antiparasitic agents .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(6-bromobenzo[d][1,3]dioxol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde and 2-acetylpyridine. Key parameters include:
- Catalyst : NaOH or KOH in ethanol/water mixtures (50–60°C, 6–8 hours) .
- Stereoselectivity : The (E)-isomer is favored due to conjugation stabilization; monitoring via TLC (hexane:ethyl acetate, 7:3) is critical.
- Yield Optimization : Purification via column chromatography (silica gel, gradient elution) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (400 MHz, CDCl₃) identifies the α,β-unsaturated ketone (δ 7.8–8.2 ppm for pyridyl protons, δ 6.8–7.3 ppm for benzodioxole protons) .
- IR : Strong C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ confirm the enone system .
- X-ray Crystallography : Single-crystal analysis (R factor <0.05) resolves stereochemistry and crystal packing .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the bromobenzodioxole moiety .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (-0.15 e) for accuracy .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and reactivity .
Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR vs. DFT-predicted shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with DFT-derived chemical shifts (GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- Crystallographic Benchmarking : Use X-ray-derived bond lengths/angles as reference for computational models .
Q. How can regioselectivity challenges in bromination or functionalization be addressed?
- Methodological Answer :
- Directed Bromination : Use NBS (N-bromosuccinimide) with a Lewis acid (FeCl₃) to target the benzodioxole’s para-position. Monitor by LC-MS to detect byproducts (e.g., di-brominated species) .
- Protection/Deprotection : Temporarily protect the pyridyl nitrogen with Boc groups to prevent unwanted side reactions .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?
- Methodological Answer :
- Nonlinear Regression : Fit IC₅₀ curves using GraphPad Prism (four-parameter logistic model). Report 95% confidence intervals .
- Multivariate Analysis : PCA or PLS-DA identifies key structural descriptors (e.g., logP, polar surface area) influencing activity .
Q. How should researchers handle batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality Control : Implement in-process checks (e.g., inline FTIR for reaction progress).
- DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures systematically to identify critical parameters (JMP or Minitab software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
